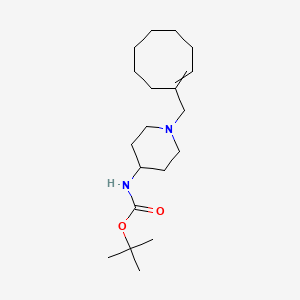

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted at the 4-position with a tert-butyloxycarbonyl (Boc) group and at the 1-position with a cyclooct-1-en-1-ylmethyl moiety. This compound is of interest in medicinal chemistry due to the conformational flexibility imparted by the cyclooctene ring, which may influence binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(cyclooct-1-en-1-ylmethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclooctene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or cyclooctene derivatives.

Scientific Research Applications

tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Features

The tert-butyl carbamate scaffold is highly modular, with variations primarily in the substituents attached to the piperidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Complexity : The target compound’s cyclooctene group introduces steric bulk and conformational flexibility, contrasting with aromatic substituents (e.g., fluorobenzyl or biphenyl ), which enhance rigidity and π-π interactions.

Key Observations:

- The hydroxyimino-oxoethyl analog achieved near-quantitative yield (98%) and purity , suggesting robust reaction conditions.

- Limited data on other analogs’ synthesis highlights gaps in published protocols for compounds like the fluorobenzyl derivative .

Physicochemical and Functional Properties

- The cyclooctene group in the target compound may further elevate logP due to its hydrophobic nature.

- Steric Effects : The cyclooctene’s eight-membered ring introduces greater steric hindrance compared to smaller aromatic substituents, possibly affecting binding pocket compatibility in biological targets.

- Stability : Boc-protected carbamates (e.g., ) are generally acid-labile, enabling deprotection under mild conditions.

Biological Activity

Tert-Butyl (1-(cyclooct-1-en-1-ylmethyl)piperidin-4-yl)carbamate is a compound with significant potential in pharmaceutical applications, particularly due to its biological activity. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Composition

- Molecular Formula : C_{11}H_{22}N_{2}O_{2}

- CAS Number : 342807-58-3

- IUPAC Name : this compound

Structural Representation

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring substituted with a cyclooctene group. This unique structure contributes to its biological activity.

This compound exhibits various biological activities, primarily through modulation of specific cellular pathways. It has been studied for its potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Key Mechanisms:

- Inflammasome Inhibition : The compound inhibits the activation of NLRP3, reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18.

- Caspase Activation : It affects the activation of caspases involved in pyroptosis, a form of programmed cell death associated with inflammation.

Pharmacological Effects

The compound has demonstrated several pharmacological effects in various studies:

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. This compound may enhance the effectiveness of existing antibiotics against resistant strains.

Enzyme Inhibition

Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases.

Study 1: In Vitro Evaluation of NLRP3 Inhibition

In a study evaluating various piperidine derivatives, this compound was tested for its ability to inhibit NLRP3 inflammasome activation in THP-1 macrophages. The results showed a significant reduction in IL-1β release and pyroptotic cell death when treated with this compound at a concentration of 10 µM.

| Compound | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Tert-butyl Carbamate | 75 | 65 |

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of related piperidine compounds against several bacterial strains. This compound showed moderate activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhi | 10 |

Properties

IUPAC Name |

tert-butyl N-[1-(cycloocten-1-ylmethyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVOCBYJROQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.